molecular formula C19H20N2O4S B284854 methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate

Cat. No. B284854
M. Wt: 372.4 g/mol
InChI Key: WRWPOGBOXYVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the structure and function of proteins. In pharmacology, it has been studied for its potential as a drug target.

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as kinases, that are involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response. In vivo studies have shown that it can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. It is also a useful tool for studying the structure and function of proteins. However, one of the limitations of using this compound is its potential toxicity, which can be a concern in lab experiments.

Future Directions

There are several future directions for the study of methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors. Additionally, future research could focus on the development of safer and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis method of methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves a series of chemical reactions. The starting materials for the synthesis are 4-propoxybenzaldehyde, thiourea, and ethyl acetoacetate. The reaction is catalyzed by a base, such as potassium hydroxide, and heated under reflux. The final product is obtained by the addition of methyl iodide to the reaction mixture.

properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]propanoate

InChI

InChI=1S/C19H20N2O4S/c1-4-9-25-14-7-5-13(6-8-14)15-10-26-17-16(15)18(22)21(11-20-17)12(2)19(23)24-3/h5-8,10-12H,4,9H2,1-3H3

InChI Key

WRWPOGBOXYVOLO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OC

Origin of Product

United States

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